Santonic acid
Overview
Description
Santonic acid is an organic compound that contains both carboxylic acid and ketone functionalities. It was first synthesized from santonin through a base-mediated hydrolysis of a lactone, followed by a multistep rearrangement process by R. B. Woodward . The compound is known for its unique polymeric structure, where individual molecules are linked by intermolecular carboxyl-to-ketone hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Santonic acid is synthesized from santonin, which is derived from the unexpanded flower heads of Artemisia maritima var. stechmanniana . The synthesis involves base-mediated hydrolysis of santonin’s lactone ring, followed by a series of rearrangement reactions . The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Santonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur at the carboxylic acid or ketone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Santonic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying carboxylic acid and ketone functionalities.
Biology: The compound’s derivatives have shown potential in various biological assays.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which santonic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid and ketone functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Santonin: The precursor to santonic acid, known for its use as an anthelmintic.
Santonous acid: Another derivative of santonin with similar chemical properties.
1,4-Dimethyl-2-naphthol: A compound formed from the transformation of santonin.
Uniqueness
This compound is unique due to its polymeric structure and the specific hydrogen bonding interactions it forms. Unlike many carboxylic acids, it does not form hydrogen-bonded dimers in the crystalline phase . This unique structural property distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPYYTKZOHYHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046871 | |
Record name | Santonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-05-0, 510-35-0 | |
Record name | NSC138624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Santonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Santonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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